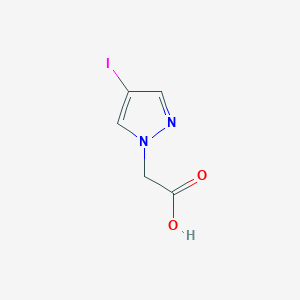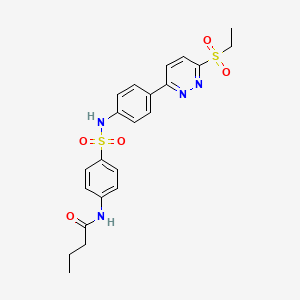
Methyl 4-ethynyl-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-ethynyl-3-(trifluoromethyl)benzoate (MTEB) is a synthetic organic compound that has been used in various scientific research studies and laboratory experiments. MTEB has a variety of biochemical and physiological effects, and is used for many different purposes.
Scientific Research Applications
Chemical Interactions and Reactions
Methyl 3,4-bis(trifluoroacetoxy)benzoate interacts with sulfur tetrafluoride in anhydrous hydrogen fluoride solution, leading to the formation of methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield. This reaction showcases the compound's reactivity under specific conditions, contributing to the development of new fluorine-containing compounds, such as analogues of salicylic acid (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Role in Synthesis of Liquid Crystals
A series of 4-(n-polyfluoroalkoxycarbonyl)phenyl 4-[(4-n-alkoxyphenyl)ethynyl] benzoates were synthesized, showing that most compounds in this series are thermotropic liquid crystals. These compounds exhibit smectic A and C phases, contributing to the understanding of how terminal polyfluoroalkoxy and alkoxy groups affect mesomorphic behavior (Yang, Chen, & Wen, 1999).
Innovations in Material Science
Research on PtII6 nanoscopic cages with an organometallic backbone, incorporating Pt-ethynyl functionality, demonstrates their potential as selective sensors for picric acid, a common constituent of explosives. The extended π-conjugation and presence of Pt-ethynyl functionality make these cages electron-rich and luminescent, offering a novel approach to explosive detection (Samanta & Mukherjee, 2013).
properties
IUPAC Name |
methyl 4-ethynyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQWVQJEQSUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649310.png)




![1-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2649317.png)
![N-[2-(benzylsulfamoyl)ethyl]benzamide](/img/structure/B2649321.png)

![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2649323.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2649328.png)

![2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2649331.png)
